3-(3,3,3-Trifluoropropyl)imidazolidin-4-one

Lipophilicity Physicochemical profiling Drug-likeness

3-(3,3,3-Trifluoropropyl)imidazolidin-4-one (CAS 1551423-37-0) is a fluorinated heterocyclic compound comprising an imidazolidin-4-one core bearing an N3-(3,3,3-trifluoropropyl) substituent. With a molecular formula of C₆H₉F₃N₂O and a molecular weight of 182.14 g/mol, it is supplied as a research-chemical building block at a typical purity specification of 95%.

Molecular Formula C6H9F3N2O
Molecular Weight 182.146
CAS No. 1551423-37-0
Cat. No. B2926022
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3,3,3-Trifluoropropyl)imidazolidin-4-one
CAS1551423-37-0
Molecular FormulaC6H9F3N2O
Molecular Weight182.146
Structural Identifiers
SMILESC1C(=O)N(CN1)CCC(F)(F)F
InChIInChI=1S/C6H9F3N2O/c7-6(8,9)1-2-11-4-10-3-5(11)12/h10H,1-4H2
InChIKeyJPKXDYNHVDRULH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(3,3,3-Trifluoropropyl)imidazolidin-4-one (CAS 1551423-37-0): Fluorinated Heterocyclic Building Block for Medicinal Chemistry and Scaffold Optimization


3-(3,3,3-Trifluoropropyl)imidazolidin-4-one (CAS 1551423-37-0) is a fluorinated heterocyclic compound comprising an imidazolidin-4-one core bearing an N3-(3,3,3-trifluoropropyl) substituent. With a molecular formula of C₆H₉F₃N₂O and a molecular weight of 182.14 g/mol, it is supplied as a research-chemical building block at a typical purity specification of 95% . The compound possesses one hydrogen bond donor (N–H), five hydrogen bond acceptors (carbonyl oxygen plus three fluorine atoms), a computed XLogP3-AA of 0.7, a topological polar surface area of 32.3 Ų, and two rotatable bonds [1]. It is catalogued by multiple international vendors including AKSci, CymitQuimica (Biosynth), and Leyan , and is explicitly designated for laboratory research and development use only .

Why Generic N3-Alkyl Imidazolidin-4-one Analogs Cannot Substitute for 3-(3,3,3-Trifluoropropyl)imidazolidin-4-one


The N3-substituent on the imidazolidin-4-one scaffold exerts a dominant influence over key physicochemical parameters—particularly lipophilicity, hydrogen-bond acceptor capacity, and conformational flexibility—that are critical determinants of molecular recognition, membrane permeability, and metabolic fate. Replacing the 3,3,3-trifluoropropyl group with a simple methyl (XLogP3 −0.8, HBA 2) or ethyl substituent (XLogP3 −0.4, HBA 2) produces compounds with substantially lower lipophilicity, fewer hydrogen-bond acceptors, and fewer rotatable bonds than the target compound (XLogP3 0.7, HBA 5, 2 rotatable bonds) [1]. Even the closer fluorinated analog 3-(2,2,2-trifluoroethyl)imidazolidin-4-one (XLogP3 0.3, 1 rotatable bond) differs meaningfully in both lipophilicity and conformational freedom [2]. Furthermore, the trifluoropropyl motif is explicitly enumerated in patent claims for imidazolidinone derivatives with muscarinic M4 receptor-stimulating activity [3], indicating that the specific chain length and fluorination pattern are pharmacologically relevant and not interchangeable with other N3-substituents. Generic substitution without experimental validation therefore risks altering solubility, target engagement, and in vivo pharmacokinetics in ways that cannot be predicted from the core scaffold alone.

Quantitative Differential Evidence for 3-(3,3,3-Trifluoropropyl)imidazolidin-4-one Versus Key Analogs


Lipophilicity (XLogP3-AA) Comparison: Trifluoropropyl vs. Methyl, Ethyl, and Trifluoroethyl N3-Substituted Imidazolidin-4-ones

The 3,3,3-trifluoropropyl substituent imparts a computed XLogP3-AA of 0.7 to the imidazolidin-4-one scaffold, representing a substantially higher lipophilicity than the N3-methyl (XLogP3-AA −0.8) and N3-ethyl analogs (XLogP3-AA −0.4), and is also more lipophilic than the shorter-chain N3-(2,2,2-trifluoroethyl) variant (XLogP3-AA 0.3) [1]. Across these four compounds, the XLogP3-AA spans a range of 1.5 log units (−0.8 to 0.7), with the target compound at the upper extreme. This difference corresponds to an approximately 30-fold higher calculated n-octanol/water partition coefficient relative to the methyl analog and roughly 2.5-fold higher relative to the trifluoroethyl analog [1].

Lipophilicity Physicochemical profiling Drug-likeness

Hydrogen Bond Acceptor (HBA) Count: Fluorine-Enriched Pharmacophore Distinguishes the Target from Non-Fluorinated N3-Alkyl Analogs

The three fluorine atoms of the 3,3,3-trifluoropropyl group elevate the total hydrogen bond acceptor count to 5 for the target compound, compared with only 2 HBA for the 3-methyl and 3-ethyl analogs (each bearing only the amide carbonyl oxygen and one ring nitrogen) [1]. This difference in HBA count is not trivial: it fundamentally alters the compound's capacity for intermolecular hydrogen bonding with solvents, biological targets, and crystal-packing partners. The trifluoroethyl analog (CID 83250429) also carries 5 HBA, confirming that this gain is a general feature of trifluoroalkyl substitution rather than unique to the propyl chain length [1]. However, combined with the lipophilicity advantage described above, the target compound offers a distinct HBA-to-lipophilicity ratio versus the shorter-chain trifluoroethyl analog.

Hydrogen bonding Molecular recognition Fluorine chemistry

Rotatable Bond Count and Conformational Flexibility: Trifluoropropyl Chain Offers Greater Degrees of Freedom than Shorter Analogs

The target compound possesses 2 rotatable bonds, compared with 0 for the 3-methyl analog, 1 for the 3-ethyl analog, and 1 for the 3-(2,2,2-trifluoroethyl) analog [1]. The additional rotatable bond in the trifluoropropyl chain (versus trifluoroethyl) arises from the extra methylene spacer between the CF₃ group and the imidazolidinone ring. This extra degree of torsional freedom increases the number of accessible low-energy conformers, which can affect both the entropic penalty upon binding to a biological target and the compound's ability to adopt optimal bound-state geometries that are inaccessible to the shorter-chain fluorinated analog.

Conformational analysis Ligand flexibility Entropic factors

Patent Recognition of 3,3,3-Trifluoropropyl as a Pharmacologically Relevant Imidazolidinone Substituent in Muscarinic Receptor Modulators

International Patent Application WO2001027104A1 (Kyorin Pharmaceutical Co., Ltd.) explicitly enumerates the '3,3,3-Trifluoropropyl group' among a defined set of permissible N-substituents on imidazolidinone derivatives claimed to possess muscarinic acetylcholine receptor M4 (M₄) stimulatory activity, with utility as analgesics for cancerous pain, hemicrania, gout, chronic rheumatism, chronic pain, and neuralgia [1]. The patent's Markush structure (Formula I) specifies that substituent R can be 'a lower alkyl group which may be substituted by halogen,' and the trifluoropropyl group is explicitly listed alongside 2,2,2-trifluoroethyl and non-fluorinated alternatives. The fact that the patentees selected this specific substituent for enumeration—rather than a generic 'fluoroalkyl' descriptor—suggests that the 3,3,3-trifluoropropyl chain length and fluorination pattern were considered distinctly relevant to the claimed pharmacological activity.

Muscarinic M4 receptor Patent evidence Medicinal chemistry

Trifluoropropyl Group and Metabolic Stability: Class-Level Evidence from Fluorinated Drug Design

The terminal CF₃ group of the 3,3,3-trifluoropropyl chain is a well-established structural motif for blocking cytochrome P450-mediated ω-oxidation of alkyl substituents, a common metabolic clearance pathway for N-alkyl groups. In a structurally analogous context, replacing an N-propyl group with an N-3,3,3-trifluoropropyl group in a steroid sulfatase inhibitor resulted in a 5-fold increase in in vitro potency and contributed to enhanced metabolic stability, with the improvement attributed to 'increased lipophilicity and metabolic stability rendered by its trifluoropropyl group' [1]. While this evidence is from a different chemotype (steroidal sulfatase inhibitor) and therefore represents class-level inference, the metabolic stabilization principle of the CF₃ terminus is general across drug scaffolds and is directly applicable to the imidazolidin-4-one series where N-dealkylation represents a potential metabolic soft spot in non-fluorinated N3-alkyl analogs.

Metabolic stability CYP450 resistance Fluorine medicinal chemistry

Vendor Purity Specification: 95% Minimum Purity Across Multiple Independent Suppliers

The compound is supplied at a minimum purity specification of 95% by at least three independent vendors: AKSci (Catalog 2707DZ), Leyan (Product 2087001), and CymitQuimica/Biosynth (Ref. 3D-BMC42337) . This cross-vendor consistency in purity specification provides procurement confidence when comparing suppliers. No quantitative purity specification data is publicly available for the hypothetical non-fluorinated 3-propyl analog (no vendor catalog entry was identified), indicating that the trifluoropropyl derivative enjoys broader commercial availability and defined quality standards relative to its closest non-fluorinated structural neighbor.

Quality specification Procurement Reproducibility

High-Value Research and Procurement Scenarios for 3-(3,3,3-Trifluoropropyl)imidazolidin-4-one


Medicinal Chemistry Scaffold for Muscarinic M4 Receptor-Targeted Analgesic Programs

Programs pursuing muscarinic M₄ receptor modulation for pain indications should prioritize 3-(3,3,3-trifluoropropyl)imidazolidin-4-one as a core scaffold over non-fluorinated N3-alkyl analogs. The trifluoropropyl substituent is explicitly enumerated in International Patent WO2001027104A1 (Kyorin Pharmaceutical) among the substituents claimed for imidazolidinone derivatives with M₄-stimulatory analgesic activity [1]. The compound's computed XLogP3 of 0.7 suggests adequate membrane permeability for in vivo target engagement, distinguishing it from the substantially less lipophilic methyl (XLogP3 −0.8) and ethyl (XLogP3 −0.4) analogs [2], while the terminal CF₃ group offers the potential for metabolic stabilization against CYP450-mediated ω-oxidation that would degrade a non-fluorinated N3-propyl chain [3].

Physicochemical Property Optimization in Fragment-Based or Scaffold-Hopping Drug Discovery

In fragment-based drug discovery or scaffold-hopping campaigns where fine-tuning of lipophilicity and hydrogen-bond acceptor capacity is required, 3-(3,3,3-trifluoropropyl)imidazolidin-4-one occupies a distinct region of physicochemical space: XLogP3 0.7, HBA 5, 2 rotatable bonds [1]. This profile is not accessible with the 3-methyl analog (XLogP3 −0.8, HBA 2, 0 rotatable bonds) or the 3-ethyl analog (XLogP3 −0.4, HBA 2, 1 rotatable bond) [1]. The compound can therefore serve as a strategic 'fluorine scan' probe in SAR studies, allowing medicinal chemists to isolate the contribution of fluorination-plus-chain-extension to target affinity, selectivity, and ADME properties without altering the imidazolidin-4-one core.

Chiral Ligand and Organocatalyst Precursor Development

Imidazolidin-4-one derivatives are established chiral ligand scaffolds used in asymmetric catalysis, including enantioselective Henry reactions catalyzed by copper(II) complexes [1]. The 3,3,3-trifluoropropyl substituent introduces fluorinated steric bulk at N3 that can influence the chiral environment around the metal center differently than methyl or ethyl substituents. Researchers developing new chiral imidazolidin-4-one ligands should evaluate the trifluoropropyl analog as a sterically and electronically differentiated variant, given its unique combination of conformational flexibility (2 rotatable bonds), electron-withdrawing character (via the inductive effect of the CF₃ group), and intermediate lipophilicity [2].

Prodrug and Controlled-Release Design Leveraging Hydrolytic Stability of Imidazolidin-4-ones

Imidazolidin-4-one derivatives of primaquine have been characterized as hydrolytically stable prodrugs that release the active agent via an SN1-type mechanism involving cleavage of the C2–N3 bond [1]. The presence of a trifluoropropyl group at N3 may influence the rate of hydrolytic prodrug activation through its electron-withdrawing inductive effect and steric profile, offering a means to tune release kinetics. Researchers designing imidazolidin-4-one-based prodrugs or profragrances should include 3-(3,3,3-trifluoropropyl)imidazolidin-4-one in their screening matrices to explore the impact of fluorinated N3-substitution on hydrolytic stability profiles [1] [2].

Quote Request

Request a Quote for 3-(3,3,3-Trifluoropropyl)imidazolidin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.